DBCO-(PEG2-Val-Cit-PAB)2

Catalog No.
S12909253
CAS No.
M.F
C69H94N12O16
M. Wt
1347.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-(PEG2-Val-Cit-PAB)2

Product Name

DBCO-(PEG2-Val-Cit-PAB)2

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

Molecular Formula

C69H94N12O16

Molecular Weight

1347.6 g/mol

InChI

InChI=1S/C69H94N12O16/c1-46(2)62(66(90)76-55(14-9-31-72-68(70)92)64(88)74-53-23-17-48(44-82)18-24-53)78-58(84)29-35-94-39-41-96-37-33-80(60(86)27-28-61(87)81-43-52-13-6-5-11-50(52)21-22-51-12-7-8-16-57(51)81)34-38-97-42-40-95-36-30-59(85)79-63(47(3)4)67(91)77-56(15-10-32-73-69(71)93)65(89)75-54-25-19-49(45-83)20-26-54/h5-8,11-13,16-20,23-26,46-47,55-56,62-63,82-83H,9-10,14-15,27-45H2,1-4H3,(H,74,88)(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,85)(H3,70,72,92)(H3,71,73,93)/t55-,56-,62-,63-/m0/s1

InChI Key

OJIQRDAILYOKEI-MBSGQPJDSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

DBCO-(PEG2-Val-Cit-PAB)2 is a specialized chemical compound utilized primarily in bioconjugation and drug delivery applications. It consists of a dibenzocyclooctyne (DBCO) moiety, which is crucial for click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). The compound features a polyethylene glycol (PEG) linker, two valine-citrulline (Val-Cit) units, and a p-aminobenzyl (PAB) group. Its molecular formula is C69H94N12O16, and it has a molecular weight of 1347.56 g/mol .

DBCO-(PEG2-Val-Cit-PAB)2 participates in SPAAC, allowing for efficient conjugation with azides under mild conditions without the need for toxic catalysts. The DBCO group reacts with azide functionalities to form stable triazole linkages, which are essential in various applications, including the development of antibody-drug conjugates (ADCs) and targeted therapies. The reaction typically occurs rapidly at room temperature, making it suitable for biological applications .

The compound demonstrates significant biological activity through its application in targeted drug delivery systems. The Val-Cit dipeptide sequence is designed to be cleaved by specific proteases found in the tumor microenvironment, leading to the release of cytotoxic agents from ADCs. This mechanism enhances the specificity and efficacy of cancer treatments while reducing systemic toxicity . Additionally, the PEG linker improves solubility and circulation time in biological systems, contributing to its effectiveness as a drug delivery vehicle .

Synthesis of DBCO-(PEG2-Val-Cit-PAB)2 typically involves several steps:

  • Synthesis of DBCO: The dibenzocyclooctyne core is synthesized through cyclization reactions involving appropriate precursors.
  • PEGylation: The DBCO compound is then reacted with polyethylene glycol derivatives to introduce the PEG linkers.
  • Dipeptide Formation: The Val-Cit units are synthesized using standard peptide coupling techniques.
  • Final Coupling: The PAB group is coupled to the terminal end of the PEG chain, completing the synthesis of DBCO-(PEG2-Val-Cit-PAB)2.

These reactions are often conducted under controlled conditions to ensure high purity and yield .

DBCO-(PEG2-Val-Cit-PAB)2 is primarily used in:

  • Antibody-Drug Conjugates: Facilitating targeted delivery of cytotoxic agents to cancer cells.
  • Bioconjugation: Linking biomolecules for imaging or therapeutic purposes.
  • PROTAC Development: Serving as a linker in proteolysis-targeting chimeras to degrade specific proteins within cells .

Studies have shown that DBCO-(PEG2-Val-Cit-PAB)2 interacts effectively with azide-containing biomolecules, leading to successful conjugation outcomes. These interactions are critical for developing ADCs where precise targeting and controlled release of therapeutic agents are necessary. The efficiency of these interactions can vary depending on the structure of the azide and the reaction conditions employed .

Several compounds share similarities with DBCO-(PEG2-Val-Cit-PAB)2, particularly in their applications within click chemistry and drug delivery systems:

Compound NameKey FeaturesUnique Aspects
DBCO-(PEG2-VC-PAB-MMAE)2Contains a valine-citrulline sequence; used in ADCsIncorporates MMAE for enhanced cytotoxicity
DBCO-(PEG3-Val-Cit-PAB)Longer PEG chain; improved solubilityOffers different pharmacokinetics
DBCO-(PEG2-Val-Cit-MMAE)Similar structure but without PABFocused on direct cytotoxic effects

DBCO-(PEG2-Val-Cit-PAB)2 stands out due to its dual functionality—providing both stability through PEGylation and specificity via the Val-Cit cleavage mechanism. This combination enhances its potential for use in advanced therapeutic strategies compared to other similar compounds .

XLogP3

0.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

12

Exact Mass

1346.69107496 g/mol

Monoisotopic Mass

1346.69107496 g/mol

Heavy Atom Count

97

Dates

Last modified: 08-10-2024

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